(5Z,9Z,13E)-Geranylgeranylacetone
Description
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Properties
IUPAC Name |
(5Z,9Z,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15-,22-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCXKZBETONXFO-NMILVPMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C\CC/C(=C\CCC(=O)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of 5z,9z,13e Geranylgeranylacetone As a Terpenoid Compound
(5Z,9Z,13E)-Geranylgeranylacetone belongs to the large and diverse class of naturally occurring organic chemicals known as terpenoids, or isoprenoids. wikipedia.org These compounds are derived from the five-carbon isoprene (B109036) unit. Terpenoids are distinct from terpenes in that they contain additional functional groups, often including oxygen. wikipedia.org With approximately 80,000 known compounds, terpenoids represent the largest class of plant secondary metabolites, accounting for about 60% of known natural products. wikipedia.org
Geranylgeranylacetone, in its various isomeric forms, is classified as a terpene ketone. nih.gov Specifically, it is a tetraprenylacetone, indicating it is composed of four isoprene units linked to an acetone (B3395972) functional group. nih.gov The fundamental structure consists of a C23H38O molecular formula. nih.gov The presence of the ketone group and the isoprenoid chain are key features that define its chemical properties and biological activities.
Overview of Isomeric Forms and Their Research Significance in Biological Systems
Putative Biosynthetic Pathways within Biological Systems
The biosynthesis of this compound is theorized to originate from the universal precursors of all terpenoids, followed by a series of specific enzymatic reactions that dictate its final, stereochemically defined structure.
Precursor Utilization in Terpenoid Metabolism
All terpenoids, including geranylgeranylacetone, are synthesized from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) libretexts.orguniprot.org. These fundamental precursors are produced through two primary and ancient metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway libretexts.orgacs.org. The MVA pathway is predominantly active in the cytosol and mitochondria of eukaryotes, as well as in archaea and some bacteria, while the MEP pathway is characteristic of most bacteria, protozoa, and the plastids of plants acs.orgnih.gov. The compartmentalization of these pathways allows for the differential production of various classes of terpenoids within an organism nih.gov.
The initial steps of the MVA pathway involve the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. A series of phosphorylations and a decarboxylation event convert mevalonate into IPP researchgate.net. In contrast, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, leading to the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) and subsequently, through a series of enzymatic steps, to both IPP and DMAPP nih.gov.
The synthesis of the C20 backbone of geranylgeranylacetone requires the sequential condensation of three molecules of IPP with one molecule of DMAPP. This chain elongation is catalyzed by a class of enzymes known as prenyltransferases or isoprenyl diphosphate synthases (IDS) nih.govtmu.edu.tw.
Enzymatic Steps and Catalytic Mechanisms Leading to this compound Formation
The formation of the specific stereochemistry of this compound is dependent on the action of specific prenyltransferases that control the geometry of the newly formed double bonds. Isoprenyl diphosphate synthases are broadly classified as either trans-prenyltransferases ((E)-prenyltransferases) or cis-prenyltransferases ((Z)-prenyltransferases), based on the stereochemistry of the resulting double bond nih.govresearchgate.net.
The biosynthesis of the all-trans isomer of geranylgeranyl diphosphate (GGPP), a precursor for many diterpenes, is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), a trans-prenyltransferase proteopedia.orgnih.gov. However, the formation of the (5Z,9Z,13E)-isomer of geranylgeranylacetone necessitates the involvement of a cis-prenyltransferase to generate the two (Z)-bonds at positions 5 and 9.
The putative pathway would likely involve a specialized cis-prenyltransferase that catalyzes the condensation of DMAPP with IPP to form neryl diphosphate (NPP), the C10 precursor with a (Z)-double bond. Subsequent additions of IPP, also catalyzed by a cis-specific enzyme, would lead to the formation of a C20 precursor with the desired (5Z,9Z) configuration. The final double bond at position 13, being in the (E) configuration, suggests either a final condensation step catalyzed by a trans-prenyltransferase or a subsequent isomerization event. The existence of enzymes capable of producing mixed Z and E-configured isoprenoid chains highlights the remarkable plasticity of terpene biosynthesis oup.com.
The final step in the formation of geranylgeranylacetone from its diphosphate precursor would involve the removal of the diphosphate group and the oxidation of the resulting alcohol to a ketone. This transformation could be catalyzed by a sequence of enzymes, including a phosphatase to remove the diphosphate and an alcohol dehydrogenase or an oxidase to form the ketone. For instance, studies have shown the enzymatic oxidation of geranylgeraniol (B1671449) (the alcohol form) to geranylgeranoic acid, a process that proceeds through a geranylgeranial intermediate, indicating the presence of enzymes capable of oxidizing the terminal functional group of this C20 isoprenoid nih.gov. A similar enzymatic oxidation of a geranylgeranyl intermediate could lead to the formation of geranylgeranylacetone.
Enzymatic Synthesis Approaches for this compound and Related Isomers
The precise control exerted by enzymes makes them powerful tools for the targeted synthesis of complex molecules like this compound. Biocatalysis offers the potential for high stereo- and regioselectivity, often under mild reaction conditions oup.com.
Biocatalyst Identification and Characterization for Stereo- and Regioselective Synthesis
The key to the enzymatic synthesis of this compound lies in the identification and characterization of suitable biocatalysts. This involves screening for novel prenyltransferases with the desired cis- and trans-selectivity and enzymes capable of modifying the isoprenoid backbone.
Modern techniques in genomics and proteomics have accelerated the discovery of new enzymes nih.govrsc.org. By mining the genomes of organisms known to produce diverse terpenoids, researchers can identify candidate genes for terpene synthases and other modifying enzymes mdpi.combiorxiv.orgnih.gov. These candidate enzymes can then be expressed in heterologous hosts, such as E. coli or yeast, and their activity and substrate specificity can be characterized in vitro oup.comnih.gov.
For instance, the characterization of various terpene synthases has revealed that many are capable of producing multiple products from a single substrate, and their product profiles can sometimes be altered by changing reaction conditions or the identity of the metal cofactor rsc.org. This inherent plasticity could be exploited to steer a reaction towards the desired isomer. The discovery and engineering of cis-prenyltransferases are of particular importance for synthesizing the (Z)-bonds in the target molecule researchgate.netnih.gov.
The table below summarizes different classes of enzymes that are relevant to the potential biocatalytic synthesis of this compound.
| Enzyme Class | Function in Biosynthesis | Relevance to this compound Synthesis |
| cis-Prenyltransferase | Catalyzes the formation of (Z)-double bonds during isoprenoid chain elongation. researchgate.netnih.gov | Essential for creating the (5Z) and (9Z) double bonds. |
| trans-Prenyltransferase | Catalyzes the formation of (E)-double bonds during isoprenoid chain elongation. nih.gov | Potentially involved in the formation of the (13E) double bond. |
| Terpene Synthase | Catalyzes the cyclization or rearrangement of isoprenoid diphosphates. mdpi.comrsc.org | Could be engineered to produce specific acyclic isomers. |
| Phosphatase | Removes phosphate (B84403) groups from molecules. | Required to convert the geranylgeranyl diphosphate precursor to geranylgeraniol. |
| Alcohol Dehydrogenase/Oxidase | Catalyzes the oxidation of an alcohol to a ketone or aldehyde. nih.gov | Necessary for the final conversion of geranylgeraniol to geranylgeranylacetone. |
Optimization of Reaction Conditions for Enhanced Yield and Specificity
Once suitable biocatalysts are identified, the optimization of reaction conditions is crucial to maximize the yield and specificity of the desired product. Key parameters that can be manipulated include:
Substrate Concentration: Varying the concentrations of the isoprenoid precursors (IPP and DMAPP) can influence the efficiency of the enzymatic reaction.
Enzyme Concentration: The amount of biocatalyst used will directly impact the reaction rate.
pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity.
Cofactors: Many enzymes, particularly prenyltransferases, require divalent metal ions like Mg²⁺ or Mn²⁺ for their activity nih.gov. The choice and concentration of the cofactor can sometimes influence the product profile of the reaction rsc.org.
Solvent System: While many enzymatic reactions are performed in aqueous buffers, the use of organic co-solvents or biphasic systems can sometimes improve the solubility of hydrophobic substrates and enhance product recovery.
The following table outlines key parameters and their potential impact on the enzymatic synthesis of this compound.
| Parameter | Effect on Reaction | Optimization Goal |
| Substrate Ratio (IPP:DMAPP) | Can influence the initiation and elongation of the isoprenoid chain. | To favor the formation of the C20 backbone. |
| pH | Affects enzyme structure and catalytic activity. | To maintain the optimal activity of all enzymes in the cascade. |
| Temperature | Influences reaction rate and enzyme stability. | To achieve a balance between high activity and long-term enzyme stability. |
| Metal Cofactor (e.g., Mg²⁺, Mn²⁺) | Essential for the activity of prenyltransferases and can influence product specificity. rsc.org | To maximize the yield of the desired (5Z,9Z,13E) isomer. |
Through a combination of discovering novel enzymes and optimizing their reaction conditions, the targeted biocatalytic synthesis of this compound is a promising avenue for future research, offering a potentially more sustainable and selective alternative to traditional chemical synthesis.
Physiological and Cellular Roles of 5z,9z,13e Geranylgeranylacetone in Biological Systems
Role in Mammalian Stress Response Mechanisms
(5Z,9Z,13E)-Geranylgeranylacetone (GGA) plays a significant role in protecting mammalian systems against various stressors. Its primary mechanism of action is often attributed to the induction of heat shock proteins (HSPs), particularly HSP70, which are crucial for cellular homeostasis and survival under stressful conditions. e-century.us
Modulation of Leptin and Ghrelin Secretion under Stress Conditions
Stress can significantly impact energy balance by altering the secretion of key hormones like leptin and ghrelin. nih.govnih.gov Leptin, primarily secreted by adipose tissue, suppresses food intake, while ghrelin, produced in the stomach, stimulates appetite. nih.gov
Studies have shown that restraint stress in mice leads to a rapid decrease in plasma leptin levels. nih.gov However, pretreatment with GGA was found to prevent this stress-induced decline in circulating leptin. nih.gov GGA achieved this by preventing the decrease in leptin mRNA and protein levels in epididymal adipose tissues under stress. nih.gov Furthermore, while GGA did not affect the corticosterone (B1669441) response to stress, it did lead to a significant reduction in food intake during repeated stress episodes. nih.gov
In addition to its effect on leptin, GGA also influences ghrelin expression. Before the onset of stress, GGA was observed to decrease ghrelin mRNA expression in the gastric mucosa. nih.gov Interestingly, following repeated stress, GGA-treated mice showed a recovery of ghrelin mRNA expression back to baseline levels. nih.gov This modulation of both leptin and ghrelin suggests that GGA may play a role in regulating food intake and potentially mitigating stress-induced mood disturbances. nih.gov
Table 1: Effects of Geranylgeranylacetone (GGA) on Leptin and Ghrelin under Stress
| Condition | Effect on Leptin | Effect on Ghrelin | Impact on Food Intake |
| Restraint Stress (Control) | Decreased plasma leptin levels nih.gov | - | - |
| GGA + Restraint Stress | Prevented stress-induced decline in circulating leptin nih.gov | Recovered ghrelin mRNA expression to baseline after repeated stress nih.gov | Reduced during repeated stress nih.gov |
| No Stress (GGA) | Increased circulating leptin levels nih.gov | Decreased ghrelin mRNA expression nih.gov | No change nih.gov |
Neuroprotective Effects against Ischemic and Traumatic Brain Injury
GGA has demonstrated significant neuroprotective properties in the context of both ischemic and traumatic brain injuries. nih.govnih.gov A key mechanism underlying this protection is the induction of HSP70, a protein that helps cells withstand lethal insults by assisting in protein folding and preventing aggregation. semanticscholar.org
In experimental models of traumatic brain injury (TBI), oral administration of GGA has been shown to be centrally active and neuroprotective. nih.govnih.gov Pretreatment with GGA increased the number of HSP70-positive cells and attenuated the cleavage of α-fodrin, a marker for apoptotic cell death. nih.gov This resulted in improved sensorimotor and cognitive function, as well as reduced lesion size and neuronal loss in critical brain regions like the hippocampus, cortex, and thalamus. nih.govnih.gov Notably, GGA was also effective when administered after the traumatic event, leading to significant improvements in sensorimotor function and a reduction in cortical neuronal loss. nih.govnih.gov
Similarly, in models of brain ischemia, GGA has been shown to reduce post-stroke inflammation by upregulating HSP70 and activating protein kinase C. semanticscholar.org It also protects against blood-brain barrier breakdown following ischemia/reperfusion injury. e-century.us
Table 2: Neuroprotective Effects of Geranylgeranylacetone (GGA) in Brain Injury Models
| Brain Injury Model | Key Findings | Associated Mechanisms |
| Traumatic Brain Injury (TBI) | Improved functional recovery, reduced lesion volume and neuronal loss nih.govnih.gov | Increased HSP70 expression, attenuated apoptosis nih.gov |
| Ischemic Brain Injury | Reduced inflammation, protected blood-brain barrier integrity semanticscholar.orge-century.us | Upregulation of HSP70, activation of protein kinase C semanticscholar.org |
Cardioprotection against Ischemia-Reperfusion Injury
GGA has been shown to be cardioprotective against ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to a previously ischemic tissue. nih.govphysiology.org This protective effect is largely mediated through the induction of HSP72 (a member of the HSP70 family) and the preservation of mitochondrial function. nih.govphysiology.org
A single oral dose of GGA has been found to induce the expression of HSP72 in the heart, which peaks 24 hours after administration. nih.gov In isolated perfused rat hearts subjected to I/R, those pre-treated with GGA exhibited greater functional recovery and less release of creatine (B1669601) kinase, a marker of cardiac damage. nih.gov Electron microscopy revealed that GGA helped prevent the structural damage to myocardial cells caused by I/R. nih.govphysiology.org
The cardioprotective mechanism of GGA also involves the preservation of mitochondrial respiratory function. physiology.org This is thought to be due, at least in part, to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. physiology.org Furthermore, GGA has been shown to inhibit the expression of high-mobility group box 1 (HMGB1) protein, which plays a role in myocardial I/R injury. nih.gov
Table 3: Cardioprotective Mechanisms of Geranylgeranylacetone (GGA) in Ischemia-Reperfusion Injury
| Observed Effect | Underlying Mechanism |
| Improved Functional Recovery | Induction of HSP72 nih.gov |
| Reduced Myocardial Damage | Preservation of mitochondrial structure and function physiology.org |
| Decreased Creatine Kinase Release | Inhibition of HMGB1 expression nih.gov |
| Enhanced Cellular Survival | Opening of mitoKATP channels physiology.org |
Amelioration of Inflammation (e.g., Skin Inflammation)
GGA has demonstrated anti-inflammatory effects, particularly in the context of skin inflammation. nih.govresearchgate.net Its mechanism of action involves the induction of the antioxidant protein thioredoxin (TRX) and the activation of the Nrf2 signaling pathway. nih.gov
In a murine model of irritant contact dermatitis, both topical application and oral administration of GGA were effective in ameliorating ear swelling and neutrophil infiltration. nih.govmdpi.com GGA was also found to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.govmdpi.com
At the cellular level, GGA induces the production of TRX and promotes the nuclear translocation of Nrf2, a key transcription factor in the antioxidant response. nih.gov This process appears to be dependent on the presence of reactive oxygen species (ROS) and involves the activation of the PI3K-Akt signaling pathway. nih.gov Furthermore, GGA has been shown to downregulate the expression of thioredoxin-interacting protein (TXNIP), a protein that inhibits the function of TRX. nih.gov
Table 4: Anti-inflammatory Effects of Geranylgeranylacetone (GGA) in Skin Inflammation
| Effect | Mechanism |
| Reduced Ear Swelling and Neutrophil Infiltration nih.govmdpi.com | Induction of Thioredoxin (TRX) nih.gov |
| Inhibited Pro-inflammatory Cytokine Expression nih.govmdpi.com | Activation of Nrf2 signaling pathway nih.gov |
| Scavenged Reactive Oxygen Species (ROS) researchgate.net | Activation of PI3K-Akt signaling pathway nih.gov |
| Downregulated Thioredoxin-Interacting Protein (TXNIP) nih.gov | - |
Investigation of this compound's Role in Plant Stress Responses
While specific studies on the direct application of GGA to plants are not available, its known mechanisms of action in mammalian systems, particularly its role as a stress-response modulator, allow for informed speculation on its potential interactions with plant stress signaling pathways.
Potential Interactions with Plant Stress Signaling Pathways (e.g., Hormonal, ROS) (Based on general plant stress mechanisms, not specific GGA studies)
Plants have evolved complex signaling networks to respond to a wide range of biotic and abiotic stresses. mdpi.comnih.gov These networks involve intricate crosstalk between various signaling molecules, including plant hormones and reactive oxygen species (ROS). nih.govoup.com
Reactive Oxygen Species (ROS) Signaling: ROS, such as hydrogen peroxide (H₂O₂), are rapidly produced in plants in response to various stresses. frontiersin.orgnih.gov While high levels of ROS can be damaging, they also function as important signaling molecules that activate defense mechanisms. mdpi.comoup.com The antioxidant properties of GGA, as seen in its ability to induce thioredoxin, suggest a potential role in modulating ROS homeostasis in plants. By influencing the balance of ROS production and scavenging, GGA could potentially fine-tune the plant's stress response, mitigating oxidative damage while still allowing for essential signaling to occur.
The complex interplay between hormonal and ROS signaling pathways forms a robust network that governs a plant's ability to acclimate to stress. researchgate.net The potential for a compound like GGA to influence key nodes within this network presents an intriguing area for future research in plant science.
Hypothetical Mechanisms in Enhancing Plant Tolerance to Abiotic Stressors (e.g., Heat, Drought)
While direct research on the specific roles of this compound (GGA) in plant abiotic stress is limited, its nature as an acyclic isoprenoid allows for the formulation of several hypothetical mechanisms through which it could enhance plant tolerance to stressors like heat and drought. These hypotheses are founded on the well-established general mechanisms of plant stress response. mdpi.comnih.govoup.comsmolecule.com Plants have evolved complex regulatory networks and defense pathways to cope with adverse environmental conditions. nih.govnih.gov Abiotic stresses such as heat and drought trigger a cascade of molecular and physiological changes, including the production of reactive oxygen species (ROS), damage to cellular structures, and alterations in hormone signaling. researchgate.netmdpi.commdpi.com The potential protective actions of GGA can be extrapolated from the known functions of other isoprenoids and stress-mitigating compounds in plants. researchgate.netnih.govresearchgate.net
Stabilization of Cellular Membranes
A primary consequence of both heat and drought stress is the loss of membrane integrity. mdpi.commdpi.com High temperatures increase membrane fluidity, leading to leakage of ions, while drought-induced dehydration can cause membranes to become rigid and rupture. mdpi.comnih.gov Isoprenoids are known to integrate into lipid bilayers, where they can modulate membrane fluidity and stability. researchgate.net
Hypothetical Role of GGA: By inserting its long, flexible hydrocarbon chain into the lipid bilayer of the plasma membrane and organellar membranes (e.g., thylakoids, mitochondria), GGA could hypothetically act as a "molecular glue." This would help to maintain optimal fluidity under heat stress and prevent excessive rigidity and phase transitions during dehydration. This stabilization protects against electrolyte leakage and preserves the function of membrane-bound proteins, such as channels, pumps, and components of the photosynthetic electron transport chain. researchgate.netfrontiersin.org
Induction of Heat Shock Proteins (HSPs)
A universal response to heat stress is the rapid synthesis of Heat Shock Proteins (HSPs). mdpi.comresearchgate.netnih.gov These proteins function as molecular chaperones, preventing the aggregation of denatured proteins, assisting in their refolding, and targeting irreparably damaged proteins for degradation. mdpi.comnih.gov The induction of HSPs is a critical component of acquired thermotolerance and cross-tolerance to other stresses like drought. researchgate.netnih.gov
Hypothetical Role of GGA: In other biological systems, GGA is a known inducer of HSPs, particularly HSP70. It is plausible that GGA could trigger a similar response in plants. By promoting the expression of HSP genes, GGA could pre-emptively arm the plant's cellular machinery against stress. This would lead to a more robust chaperone system capable of protecting a wider array of proteins from denaturation during a heatwave or severe water deficit, thereby maintaining cellular homeostasis. oup.comresearchgate.netfrontiersin.org The interaction of HSPs with key regulatory proteins in signaling pathways could also be a point of influence. mdpi.com
Antioxidant Activity and Scavenging of Reactive Oxygen Species (ROS)
A common denominator of virtually all abiotic stresses, including heat and drought, is the overproduction of Reactive Oxygen Species (ROS) like the superoxide (B77818) anion radical (O₂•⁻) and hydrogen peroxide (H₂O₂). researchgate.netmdpi.commdpi.com This leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids. researchgate.netresearchgate.net Plants possess enzymatic and non-enzymatic antioxidant systems to detoxify ROS. mdpi.commdpi.com
Hypothetical Role of GGA: There are two main ways GGA could hypothetically combat oxidative stress:
Direct Scavenging: Like other isoprenoids, the double bonds in the GGA structure could potentially react with and neutralize ROS directly, thereby reducing the load of damaging free radicals. researchgate.netunipi.it
Indirect Antioxidant System Enhancement: GGA may upregulate the plant's endogenous antioxidant defenses. This could involve increasing the synthesis and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). mdpi.com It might also enhance the regeneration of non-enzymatic antioxidants like ascorbate (B8700270) and glutathione. By bolstering the entire antioxidant network, GGA could provide comprehensive protection against oxidative damage. mdpi.compjoes.comnih.gov
Modulation of Phytohormone Signaling Pathways
Phytohormones are central regulators of plant responses to abiotic stress. nih.govmdpi.comresearchgate.net Abscisic acid (ABA) is a key stress hormone that mediates stomatal closure to reduce water loss during drought and regulates the expression of numerous stress-responsive genes. mdpi.commdpi.com Gibberellins (GAs) are primarily known as growth promoters, and their levels are often altered under stress to balance growth with defense. frontiersin.orgnih.govresearchgate.net
Hypothetical Role of GGA: GGA could act as a signaling molecule or modulate existing hormone pathways. For instance, it might influence ABA biosynthesis or the sensitivity of guard cells to ABA, leading to more efficient water management through stomatal control. mdpi.comfrontiersin.org Alternatively, it could interact with the GA pathway, potentially by influencing the stability of DELLA proteins, which are key negative regulators of GA signaling. mdpi.comnih.gov By modulating these hormonal balances, GGA could help orchestrate a more effective and resource-efficient defense strategy, prioritizing survival under harsh conditions. mdpi.comresearchgate.net
Interactive Table: Hypothetical Mechanisms of GGA in Plant Abiotic Stress Tolerance
| Mechanism | Stressor(s) | Cellular Target/Process | Hypothesized Effect of GGA | Potential Outcome for Plant |
| Membrane Stabilization | Heat, Drought | Lipid Bilayers (Plasma & Organellar Membranes) | Intercalates into membrane to modulate fluidity. | Reduced ion leakage, preserved protein function, enhanced membrane integrity. mdpi.comresearchgate.net |
| HSP Induction | Heat, Drought (Oxidative Stress) | Protein Folding & Stability | Upregulates expression of HSPs (e.g., HSP70, HSP90). researchgate.netfrontiersin.org | Protection of proteins from denaturation, faster recovery, improved thermotolerance. mdpi.comnih.gov |
| Antioxidant Defense | Heat, Drought | Reactive Oxygen Species (ROS) | Directly scavenges ROS or upregulates antioxidant enzymes (SOD, CAT). researchgate.netmdpi.com | Reduced oxidative damage to lipids, proteins, and DNA. researchgate.netmdpi.com |
| Hormone Signaling Modulation | Drought, Heat | ABA & GA Pathways | Influences synthesis or sensitivity of phytohormones like Abscisic Acid (ABA). researchgate.netmdpi.com | Optimized stomatal control, balanced growth and defense responses. mdpi.commdpi.com |
Advanced Research Methodologies for 5z,9z,13e Geranylgeranylacetone Characterization and Functional Elucidation
Spectroscopic and Chromatographic Techniques for Isomeric Analysis and Purity Assessment
The precise isomeric configuration of Geranylgeranylacetone is critical to its biological activity. Therefore, powerful analytical techniques are employed to ensure the correct stereochemistry and assess the purity of the compound.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of geometric isomers of complex organic molecules like (5Z,9Z,13E)-Geranylgeranylacetone. The separation of isomers is often challenging due to their similar physical and chemical properties. However, the choice of stationary phase and mobile phase composition in HPLC can be optimized to achieve effective resolution.
Reversed-phase HPLC, utilizing columns with nonpolar stationary phases (like C18) and polar mobile phases, is a common approach. The differential partitioning of isomers between the stationary and mobile phases allows for their separation. For instance, different column chemistries, such as FluoroPhenyl, have been shown to provide superior separation of isomers compared to traditional C18 or Biphenyl columns for other complex molecules. lcms.cz The elution order of isomers can be influenced by their geometric configuration, with different cis/trans isomers exhibiting distinct retention times. mdpi.com
The development of an HPLC method for analyzing cis/trans (Z/E) geometrical isomers is crucial for nutritional and biological studies, and successful methods have been developed to separate a high number of carotenoid isomers in biological samples. researchgate.net
Table 1: HPLC Column Chemistries for Isomer Separation
| Column Chemistry | Separation Capability | Reference |
| Raptor FluoroPhenyl | Excellent separation of THC isomers | lcms.cz |
| Raptor C18 | Some separation, but not fully resolved | lcms.cz |
| Raptor Biphenyl | No separation observed under tested conditions | lcms.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
For this compound, NMR is used to confirm the cis (Z) or trans (E) configuration of the double bonds. The coupling constants (J-values) between protons on adjacent carbons in the double bond are characteristic of their relative orientation. Typically, a larger J-value is indicative of a trans configuration, while a smaller J-value suggests a cis configuration. The chemical shifts of the carbon and proton signals also provide valuable structural information.
Mass Spectrometry (MS) for Molecular Fingerprinting
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to obtain a unique "molecular fingerprint" through fragmentation analysis. ulisboa.ptnih.gov This fingerprint is a characteristic pattern of fragment ions that can be used for identification and structural elucidation.
Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the molecule. ulisboa.pt High-resolution mass spectrometry, such as Fourier-transform ion cyclotron resonance (FT-ICR) MS, provides highly accurate mass measurements, further aiding in the confirmation of the elemental composition. ulisboa.pt In recent years, deep learning approaches have been developed to predict molecular fingerprints from mass spectra, enhancing the ability to identify unknown compounds. mdpi.comnih.govbiorxiv.org
Omics Approaches in Understanding Biological Effects
Omics technologies provide a global view of the molecular changes occurring within a biological system in response to a stimulus, such as treatment with this compound.
Proteomics for Heat Shock Protein and Chaperone Profiling
Proteomics, the large-scale study of proteins, is crucial for understanding how this compound exerts its biological effects, particularly its well-documented induction of heat shock proteins (HSPs). Geranylgeranylacetone has been shown to induce the expression of several HSPs, including HSP70, HSP72, HSPB1, and HSPB8. ahajournals.orgcymitquimica.com
Western blotting is a key technique used in proteomics to quantify the expression levels of specific proteins. Studies have utilized western blotting to demonstrate that Geranylgeranylacetone treatment leads to a significant increase in the protein expression levels of HSP70 in various tissues, which is associated with protective effects against cellular stress and injury. ahajournals.orgspandidos-publications.com For example, in rat hearts, oral administration of Geranylgeranylacetone induced HSP72 expression, providing cardioprotection against ischemic insults. ahajournals.org Similarly, Geranylgeranylacetone has been shown to upregulate HSP70 in cardiomyocytes, protecting them from humid heat stress. plos.org
Table 2: Effect of Geranylgeranylacetone on Heat Shock Protein Expression
| Heat Shock Protein | Effect of Geranylgeranylacetone | Biological Context | Reference |
| HSP70 | Upregulation | Attenuation of hepatic fibrosis | spandidos-publications.com |
| HSP72 | Induction | Cardioprotection against ischemia/reperfusion injury | ahajournals.org |
| HSP70 | Induction | Cytoprotection in cardiomyocytes under heat stress | plos.orgplos.org |
| HSPB1, HSPB8 | Induction | General cellular protection | cymitquimica.com |
Transcriptomics for Gene Expression Regulation Analysis
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.gov This approach provides insights into the gene expression programs that are modulated by this compound. Techniques like quantitative real-time PCR (qRT-PCR) and RNA sequencing (RNA-seq) are used to analyze changes in gene expression. nih.govmdpi.com
Studies have shown that Geranylgeranylacetone can regulate the expression of genes involved in various cellular processes. For instance, in cardiomyocytes under humid heat stress, Geranylgeranylacetone pretreatment significantly elevated the expression of the anti-apoptotic protein Bcl-2. plos.org Transcriptomic analyses can reveal global changes in gene expression, identifying pathways and networks affected by the compound. frontiersin.orggenedata.com This comprehensive analysis helps to build a more complete picture of the molecular mechanisms underlying the biological effects of this compound.
Metabolomics for Downstream Metabolic Alterations
While direct, large-scale metabolomic profiling of this compound's effects is an emerging area, studies have identified significant downstream metabolic alterations following its administration. Research in animal models has shown that GGA can modulate key metabolic hormones and signaling pathways, particularly those related to insulin (B600854) resistance and adiposity.
In high-fat diet-fed mice, administration of GGA led to a significant improvement in insulin resistance and glucose homeostasis. nih.gov This was accompanied by a decrease in visceral adiposity. physiology.org A key finding was the modulation of adipokines; GGA treatment was associated with reduced levels of leptin and increased levels of adiponectin. nih.govphysiology.org Furthermore, GGA has been shown to prevent the stress-induced decline of leptin mRNA and protein levels in the epididymal adipose tissues of mice. nih.gov It also influenced ghrelin mRNA expression in the gastric mucosa under stressful conditions. nih.gov These findings suggest that GGA's protective effects may be partly mediated through the regulation of metabolic hormone secretion and improvement of insulin signaling, potentially through the induction of Heat Shock Protein 72 (HSP72) and inactivation of c-Jun NH2-terminal kinase (JNK) in the liver. physiology.org
Table 1: Metabolic Alterations Induced by this compound in Animal Models
| Metabolic Parameter | Model System | Observed Effect of GGA | Associated Findings | Reference(s) |
| Insulin Resistance | High-fat diet-fed mice | Ameliorated | Improved glucose homeostasis | nih.govphysiology.org |
| Visceral Adiposity | High-fat diet-fed mice | Decreased | --- | physiology.org |
| Leptin Levels | High-fat diet-fed mice | Reduced | --- | nih.govphysiology.org |
| Adiponectin Levels | High-fat diet-fed mice | Increased | --- | nih.govphysiology.org |
| Leptin mRNA and Protein | Mice under restraint stress | Prevented stress-induced decline | --- | nih.gov |
| Ghrelin mRNA | Mice under restraint stress | Decreased pre-stress, restored post-stress | --- | nih.gov |
In Vitro and In Vivo Model Systems for Functional Studies
A variety of model systems, from cultured cells to whole organisms, have been employed to investigate the functional effects of this compound at the molecular, cellular, and organ levels.
Cell Culture Models for Molecular Pathway Investigation
Cell culture models have been crucial for dissecting the molecular pathways activated by this compound in specific cell types.
Endothelial Cells: In human umbilical vein endothelial cells (HUVECs), GGA has been shown to increase the expression of Heat Shock Protein 90 (Hsp90). ahajournals.orgnih.gov This induction leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) and AMP-activated protein kinase (AMPK), ultimately augmenting nitric oxide (NO)-mediated vasodilation. ahajournals.orgnih.gov GGA also promoted angiogenesis by inducing VEGF and eNOS expression in HUVECs. medchemexpress.com In human lung microvascular endothelial cells, GGA protected against pneumolysin-induced mitochondrial dysfunction. researchgate.net Furthermore, it was found to ameliorate radiation-induced intestinal injury by preventing endothelial cell dysfunction through the preservation of VEGF/VEGFR1/eNOS signaling and downregulation of TNFα expression. researchgate.net
Cardiomyocytes: In cultured neonatal rat cardiomyocytes, GGA induces the expression of HSPB8 and HSPB1, as well as HSP70, in a dose-dependent manner. plos.org This induction of small HSPs is associated with a reduction in the formation of amyloid oligomers. plos.org Studies using HL-1 atrial cardiomyocytes have shown that GGA can protect against tachycardia-induced calcium transient loss, a key feature of atrial fibrillation remodeling. researchgate.net In mouse cardiomyocytes, GGA pretreatment suppressed humid heat stress-induced apoptosis by inducing Hsp70 overexpression. plos.org
Macrophages: While direct studies on macrophages are less common, the anti-inflammatory properties of GGA observed in other models suggest a potential role in modulating macrophage function. For instance, GGA has been shown to block the activation of nuclear factor-kappaB (NF-κB) and the subsequent induction of monocyte chemoattractant protein 1 (MCP-1) in glomerular mesangial cells stimulated with inflammatory cytokines, a pathway also central to macrophage activation. nih.gov
Neuronal Cells: In the HT-22 mouse hippocampal neuronal cell line, GGA offered protection against glutamate-induced oxidative stress. nih.govpreprints.org Interestingly, this protection occurred without the induction of heat shock proteins but was associated with the inhibition of increases in intracellular Ca2+ concentration and the phosphorylation of extracellular signal-regulated kinases (ERKs). nih.gov The protective mechanism appears to involve the preservation of mitochondrial membrane potential. nih.govpreprints.org
Mesangial Cells: In rat mesangial cells, GGA at higher concentrations selectively induced the expression of the 78-kDa glucose-regulated protein (GRP78), an endoplasmic reticulum (ER) stress-inducible member of the HSP70 family, without affecting HSP70 levels. nih.govpsu.edu This induction of ER stress by GGA triggered both pro-apoptotic and anti-apoptotic pathways of the unfolded protein response (UPR), thereby coordinating cell fate. nih.govpsu.edu GGA also demonstrated anti-inflammatory potential by blocking cytokine-induced NF-κB activation in these cells, an effect linked to the induction of the UPR. nih.gov
Genetically Tractable Organism Models (e.g., Caenorhabditis elegans) for Longevity and Neurodegenerative Disease Studies
The nematode Caenorhabditis elegans has proven to be a powerful model for studying the effects of this compound on aging and neurodegeneration.
Longevity: Exposure to GGA has been shown to extend the lifespan of wild-type C. elegans. nih.govnih.govfrontiersin.org This lifespan extension was observed even when the worms were exposed to GGA starting at a later life stage (L4 larval stage). nih.govfrontiersin.org Crucially, this effect was found to be dependent on the heat shock response (HSR), as GGA could not extend the lifespan in a mutant strain where the master regulator of the HSR, HSF-1, was non-functional. nih.govfrontiersin.org
Neurodegenerative Disease: In C. elegans models of Alzheimer's disease, GGA has demonstrated significant neuroprotective effects. It ameliorated beta-amyloid toxicity in both muscle and neuronal models of the disease. nih.govnih.govfrontiersin.org For instance, in a worm model expressing beta-amyloid in muscle, GGA treatment delayed the onset of paralysis. nih.gov In a neuronal Alzheimer's model, GGA restored associative learning defects caused by beta-amyloid expression. nih.gov Furthermore, in a C. elegans model for tauopathy, another key feature of Alzheimer's, GGA ameliorated the motility defect and reduced the number of motor neuron breaks associated with the expression of mutant human tau. researchgate.netbiologists.comresearchgate.net These beneficial effects on both beta-amyloid and tau toxicity were dependent on the activation of the HSR. nih.govfrontiersin.orgbiologists.com
Table 2: Effects of this compound in Caenorhabditis elegans
| Phenotype | C. elegans Model | Effect of GGA | Key Finding | Reference(s) |
| Lifespan | Wild-type (N2) | Extended mean lifespan | Dependent on the Heat Shock Response (HSR) and HSF-1 | nih.govnih.govfrontiersin.orgresearchgate.net |
| Beta-Amyloid Toxicity (Paralysis) | Muscle expression model | Delayed paralysis | Dependent on HSR | nih.govnih.gov |
| Beta-Amyloid Toxicity (Learning Deficit) | Neuronal expression model | Restored associative learning | --- | nih.gov |
| Tau Toxicity (Motility) | Tau expression model | Ameliorated motility defect | --- | biologists.com |
| Tau Toxicity (Neuronal Integrity) | Tau expression model | Reduced motor neuron breaks | --- | researchgate.netresearchgate.net |
Rodent Models for Organ-Specific Protective Effects
Rodent models have been invaluable for demonstrating the organ-specific protective effects of this compound in a physiological context.
Rat Heart: A single oral dose of GGA has been shown to induce the expression of HSP72 in the rat heart, conferring protection against ischemia/reperfusion injury. ahajournals.orgnih.gove-century.us GGA-treated hearts exhibited better functional recovery and less tissue damage. ahajournals.orgphysiology.orgnih.gov The protective mechanisms involve the preservation of mitochondrial function, potentially through the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. physiology.orgnih.gov In a rat model of cardiometabolic syndrome, oral GGA treatment reduced cardiomyocyte stiffness and attenuated diastolic dysfunction, effects associated with increased myofilament-bound HSPB1 and HSPB5. nih.govresearchgate.net
Rat Brain: Oral administration of GGA has been shown to be neuroprotective in various models of brain injury. It protects against cerebral infarction induced by middle cerebral artery occlusion, an effect mediated by the induction of PKC delta and subsequent promotion of HSP70 expression. nih.gov GGA also protects against kainic acid-induced neuronal cell death by upregulating vascular endothelial growth factor (VEGF) through the phosphatidylinositol-3 kinase (PI3K)/Akt pathway. karger.com In models of cerebral ischemia/reperfusion injury, GGA reduced neurological deficits, brain edema, and apoptosis, with the protective effects linked to the induction of HSP90 and activation of eNOS. nih.gove-century.us Furthermore, GGA pretreatment was found to attenuate heat-induced inflammation and multiorgan dysfunction in heatstroke-afflicted rats by increasing HSP70 expression in the brain. oup.com
Table 3: Organ-Specific Protective Effects of this compound in Rodent Models
| Organ | Rodent Model | Injury/Disease Model | Key Protective Effects of GGA | Underlying Mechanism(s) | Reference(s) |
| Heart | Rat | Ischemia/Reperfusion | Improved functional recovery, reduced damage | HSP72 induction, preserved mitochondrial function, mitoKATP channel opening | ahajournals.orgnih.gove-century.usphysiology.orgnih.gov |
| Heart | Rat | Cardiometabolic Syndrome | Reduced cardiomyocyte stiffness, attenuated diastolic dysfunction | Increased myofilament-bound HSPB1 and HSPB5 | nih.govresearchgate.net |
| Brain | Rat | Cerebral Infarction (MCAO) | Reduced infarct volume | PKC delta induction, HSP70 expression | nih.gov |
| Brain | Rat | Kainic Acid-Induced Cell Death | Neuroprotection | PI3K/Akt pathway activation, VEGF induction | karger.com |
| Brain | Rat | Ischemia/Reperfusion | Reduced edema and apoptosis | HSP90 induction, eNOS activation | nih.gove-century.us |
| Brain | Rat | Heatstroke | Attenuated inflammation and dysfunction | Increased HSP70 expression | oup.com |
| Adipose Tissue | Mouse | High-Fat Diet | Reduced visceral adiposity, improved insulin sensitivity | HSP72 induction, JNK inactivation, modulation of adipokines | nih.govphysiology.org |
| Adipose Tissue | Mouse | Restraint Stress | Prevented decline in leptin secretion | --- | nih.gov |
Synthetic Biology and Metabolic Engineering Approaches for 5z,9z,13e Geranylgeranylacetone and Analogues
Engineering Microbial Platforms for Enhanced Production of Terpenoid Precursors
The biosynthesis of all terpenoids, including geranylgeranylacetone, originates from the universal five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). pnas.org The sequential condensation of these precursors yields geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and ultimately geranylgeranyl diphosphate (GGPP, C20), the direct precursor to C20 diterpenoids like geranylgeranylacetone. pnas.orgmdpi.com Therefore, a primary goal of metabolic engineering is to increase the intracellular pool of these precursors.
Microbial hosts like E. coli and the yeast S. cerevisiae are favored platforms due to their well-understood genetics and metabolism. mdpi.com In yeast, which is often preferred for its ability to express complex eukaryotic enzymes, the native mevalonate (B85504) (MVA) pathway produces these precursors. nih.gov However, the MVA pathway is tightly regulated and primarily funnels precursors towards essential processes like sterol biosynthesis. nih.gov A key strategy to boost precursor supply is to upregulate the expression of rate-limiting enzymes in the MVA pathway and downregulate competing pathways.
A significant breakthrough involves augmenting the native MVA pathway with a heterologous isopentenol (B1216264) utilization pathway (IUP). nih.gov This engineered pathway provides a shortcut to IPP and DMAPP synthesis. nih.gov In one study, introducing a two-step IUP in S. cerevisiae elevated the IPP/DMAPP pool by 147-fold compared to the native pathway alone. nih.govgoogle.com To specifically enhance the production of the C20 precursor GGPP, further modifications are necessary. The conversion of FPP to GGPP is often a bottleneck. pnas.org By introducing a potent GGPP synthase (GGPPS), such as one from Sulfolobus acidocaldarius, and optimizing the IUP, researchers have achieved a remarkable 374-fold increase in the GGPP level in engineered yeast. pnas.orgnih.gov These engineered strains serve as robust platforms for the high-yield production of GGPP-derived compounds. pnas.org
Table 1: Metabolic Engineering Strategies for Enhanced Terpenoid Precursor Supply in S. cerevisiae
| Engineering Target | Strategy | Key Gene(s) / Pathway | Host Organism | Result | Reference(s) |
| Upstream Pathway Enhancement | Augment native MVA pathway | Isopentenol Utilization Pathway (IUP) | S. cerevisiae | 147-fold increase in IPP/DMAPP pool | nih.govgoogle.com |
| Precursor Redirection | Overcome FPP-to-GGPP bottleneck | Overexpression of GGPP synthase (e.g., SaGGPPS) | S. cerevisiae | 374-fold increase in GGPP levels | nih.gov |
| Competing Pathway Downregulation | Circumvent sterol biosynthesis competition | Introduction of IUP, optimization of precursor-forming pathways | S. cerevisiae | Selective accumulation of GPP, FPP, or GGPP | pnas.orgnih.gov |
| Precursor Supply Optimization | Enhance GPP/FPP synthase activity for GGPP | Engineering GPP/FPP synthase to expand substrate binding site | S. cerevisiae | Enhanced heterologous diterpenoid production | mdpi.com |
Directed Evolution and Enzyme Engineering for Improved (5Z,9Z,13E)-Geranylgeranylacetone Synthesis
Once a sufficient supply of the precursor GGPP is achieved, the next critical step is its efficient and specific conversion into the target molecule. This conversion is catalyzed by terpene synthases (TSs), enzymes notorious for their complex reaction mechanisms and often-promiscuous product profiles. nih.govcaltech.edu The synthesis of a specific acyclic isomer like this compound requires a highly selective enzyme that can control the stereochemistry of the double bonds. While a native, dedicated geranylgeranylacetone synthase might not be known, protein engineering techniques can be used to tailor existing TSs for this purpose.
Directed evolution is a powerful technique that mimics natural selection in the laboratory to improve enzyme properties. caltech.eduresearchgate.net The process involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screen to identify mutants with the desired activity. nih.govcaltech.edu For terpene synthases, developing these screens has been a major challenge, but new colorimetric assays are facilitating the rapid engineering of these enzymes. nih.gov For instance, a screen based on a modified substrate that releases methanol (B129727) upon cyclization has been used to successfully improve the thermostability of a sesquiterpene synthase. nih.gov
Rational and semi-rational design, guided by the enzyme's 3D structure, offers a more targeted approach. By identifying key amino acid residues in the enzyme's active site that control substrate binding and the reaction cascade, specific mutations can be introduced. caltech.edu For example, work on a diterpene synthase mutant (CotB2 W288G) showed that a single amino acid change could dramatically alter the product outcome, redirecting the cyclization cascade to produce a different diterpene macrocycle. nih.govresearchgate.net This principle can be applied to evolve or design a terpene synthase to favor the formation of the acyclic geranylgeranyl scaffold and control the E/Z geometry of its double bonds, leading to the specific (5Z,9Z,13E) isomer.
Table 2: Enzyme Engineering Approaches for Terpene Synthases (TS)
| Engineering Method | Description | Example Application / Principle | Potential for GGA Synthesis | Reference(s) |
| Directed Evolution | Iterative cycles of random mutagenesis, screening, and selection. caltech.edu | A high-throughput screen was used to evolve a sesquiterpene synthase (BcBOT2) for increased thermostability without loss of function. nih.gov | Evolving a promiscuous diterpene synthase to increase specificity and activity towards the acyclic this compound scaffold. | nih.govcaltech.edu |
| Rational Design | Site-directed mutagenesis of active site residues based on structural knowledge. | A single residue change (W288G) in the CotB2 diterpene synthase altered the cyclization cascade, changing the final product. nih.govresearchgate.net | Modifying the active site of a known diterpene synthase to prevent cyclization and control the stereochemistry of the linear product. | nih.govresearchgate.net |
| High-Throughput Screening (HTS) | Development of rapid assays (e.g., colorimetric) to screen large mutant libraries. | A synthetic substrate that releases a detectable byproduct (methanol) enables HTS for cyclization activity. nih.gov | Adapting HTS methods to screen for the production of acyclic diterpenoids or specific isomers. | nih.govresearchgate.net |
Development of Biocatalytic Cascades for Stereoselective Derivatization
Beyond producing the parent compound, synthetic biology enables the creation of novel analogues through biocatalytic cascades. acs.org These are multi-enzyme, one-pot reactions where the product of one enzyme becomes the substrate for the next, allowing for complex molecular transformations with high efficiency and stereoselectivity. nih.govacs.org This approach is ideal for the derivatization of the geranylgeranylacetone scaffold to produce analogues with potentially improved properties.
The functionalization of a diterpene like geranylgeranylacetone often involves installing oxygen-containing groups such as hydroxyls or epoxides. nih.govfrontiersin.org This is typically carried out in nature by highly specific cytochrome P450 monooxygenases (P450s). nih.gov Integrating these P450s into a microbial host along with other enzymes like alcohol dehydrogenases (ADHs), cyclases, or transferases can create a synthetic pathway for targeted derivatization. acs.org
For example, a chemoenzymatic cascade has been demonstrated for the oxidation of a diterpene macrocycle. nih.govresearchgate.net Chemical epoxidation followed by enzymatic transformations allowed for the efficient and selective production of activated diterpenes that could serve as building blocks for more complex molecules. researchgate.net Similarly, one-pot cascades combining ADHs and cyclases have been designed to synthesize various chiral oxygen heterocycles from simple precursors. acs.org By designing a cascade that starts with microbially produced this compound, a library of novel derivatives could be generated by selectively adding functional groups at different positions, a task that is extremely challenging using traditional chemical methods. nih.gov
Table 3: Enzyme Classes for Biocatalytic Cascades in Terpenoid Derivatization
| Enzyme Class | Catalytic Function | Role in Cascade | Example | Reference(s) |
| Terpene Synthase (TS) | Converts linear precursors (e.g., GGPP) to terpene scaffolds. | Initial scaffold formation. | CotB2 W288G mutant produces a specific diterpene olefin. | nih.govresearchgate.net |
| Cytochrome P450 Monooxygenase (P450) | Regio- and stereoselective C-H bond oxidation (hydroxylation, epoxidation). | Introduces oxygen functional groups at specific positions. | P450BM3 used for oxidation of amorpha-4-11-diene. | researchgate.net |
| Alcohol Dehydrogenase (ADH) | Interconversion of alcohols and ketones/aldehydes. | Can trigger subsequent reactions or modify functional groups introduced by P450s. | Used in one-pot cascades to produce chiral oxygen heterocycles. | acs.org |
| Lipase | Catalyzes esterification or hydrolysis; can be used for in situ generation of peracids. | Can facilitate chemical steps like epoxidation within a chemoenzymatic cascade. | Lipase-catalyzed reaction to form acetic peracid for epoxidation. | researchgate.net |
| Cyclase | Catalyzes intramolecular ring formation. | Can be used to create novel cyclic derivatives from a linear precursor. | An intramolecular oxa-Michael addition (IMOMA)-catalyzing cyclase used for heterocycle synthesis. | acs.org |
Future Research Directions and Translational Perspectives for 5z,9z,13e Geranylgeranylacetone
Elucidating Uncharacterized Signaling Pathways and Molecular Targets
The primary characterized mechanism of action for geranylgeranylacetone involves the induction of heat shock proteins (HSPs), particularly HSP70, through the activation of Heat Shock Factor 1 (HSF1). nih.gov However, a growing body of evidence suggests that its biological effects are mediated by a more complex network of signaling pathways, many of which remain to be fully characterized.
Future research must delve deeper into these less-defined pathways. While the induction of HSP70 is a known cytoprotective and anti-inflammatory mechanism, the upstream events initiated by (5Z,9Z,13E)-Geranylgeranylacetone that lead to HSF1 activation are not entirely clear. It is hypothesized that the compound may interact directly with HSP70, leading to the release and subsequent activation of HSF1. nih.gov Beyond this, several other signaling cascades have been implicated in the effects of GGA. These include:
PI3K/AKT/mTOR Pathway: Studies have shown that GGA-induced neuroprotection and reduction of retinal ischemia-reperfusion injury are dependent on the activation of the PI3K/AKT/mTOR signaling pathway. nih.gov The precise molecular interactions between GGA or its induced HSPs and the components of this critical cell survival pathway require further investigation.
MAPK Pathways (ERK/p38): The ERK/p38 MAPK signaling pathway has been identified as a key regulator in GGA-mediated alleviation of Alzheimer's disease-related phenotypes. spandidos-publications.com Elucidating how this compound specifically modulates this pathway could open up new therapeutic strategies for neurodegenerative diseases.
JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade influenced by GGA. HSP72, induced by GGA, enhances autophagy through JNK phosphorylation, which contributes to its protective effects in peritonitis. nih.gov
Thioredoxin System: GGA has been shown to regulate and induce thioredoxin (TRX), a key antioxidant protein, which contributes to its amelioration of skin inflammation. mdpi.com The interplay between the HSP response and the thioredoxin system in response to GGA is a promising area for future studies.
A significant challenge and opportunity lie in identifying the direct molecular targets of this compound. While HSF1 activation is a downstream effect, the initial binding partners of the compound within the cell are largely unknown. Unbiased screening approaches could reveal novel receptors or interacting proteins, providing a more complete picture of its mechanism of action. Furthermore, mitochondria have been identified as key targets for GGA-induced cardioprotection, with the compound preserving mitochondrial respiratory function. physiology.org The specific mitochondrial proteins or membrane components that interact with this compound warrant further exploration.
Investigating Specific Isomeric Contributions to Biological Activity
Geranylgeranylacetone is typically available as a mixture of geometric isomers, with the commercial anti-ulcer drug Teprenone (B58100) being a mixture of (5E,9E,13E)- (all-trans) and (5Z,9E,13E)- (5-cis) isomers. nih.gov The specific biological activities of the (5Z,9Z,13E) isomer are not as well-documented, presenting a critical gap in our understanding.
A study investigating the anti-ulcer effects of different isomers found no significant difference in activity between the all-trans-geranylgeranylacetone and the 5-cis-geranylgeranylacetone. researchgate.netsemanticscholar.org This suggests that for certain biological endpoints, the specific stereochemistry at the C5 position may not be a critical determinant. However, this may not hold true for all of the compound's activities.
Future research should focus on the systematic evaluation of the biological effects of each pure isomer, including this compound. This will require the chemical synthesis of highly pure isomeric forms to allow for direct comparative studies. Such investigations should assess a broad range of biological activities, from HSP induction and organ protection to the more recently discovered roles in neuroinflammation and autophagy. It is plausible that specific isomers possess unique or more potent activities in certain cellular contexts. For instance, some pharmaceutical formulations are being developed with an enrichment of the all-trans isomer, suggesting a belief in its superior properties for specific applications. google.com A thorough investigation into the isomeric contributions will be crucial for the development of more targeted and effective therapies based on geranylgeranylacetone.
Exploring Novel Biological Roles Beyond Stress Response and Organ Protection
While the induction of HSPs and the resulting protection of organs like the stomach and heart are well-established roles of geranylgeranylacetone, recent research has begun to uncover novel biological activities that extend beyond this traditional scope. These emerging areas represent exciting frontiers for future investigation.
Neuroinflammation and Neuroprotection: GGA has demonstrated significant neuroprotective effects in models of traumatic brain injury, cerebral ischemia, and Alzheimer's disease. nih.govplos.org Its ability to reduce neuroinflammation by attenuating microglia activation and inhibiting the production of proinflammatory cytokines like TNF-α, IL-1β, and IL-6 is a key aspect of this protection. nih.gov Furthermore, GGA has been shown to suppress neuronal cell death and reduce synaptic loss in mouse models of Alzheimer's. plos.org Future studies should explore the potential of this compound in other neuroinflammatory and neurodegenerative conditions.
Autophagy Modulation: Autophagy, a cellular process of degradation and recycling, plays a critical role in cellular homeostasis and disease. GGA, through the induction of HSP72, has been shown to enhance autophagy, which acts as a protective mechanism in models of peritonitis. nih.govannualreviews.org The compound's influence on autophagy has also been noted in the context of retinal ischemia-reperfusion injury and in hepatic stellate cells. nih.govd-nb.info The precise mechanisms by which this compound modulates autophagy and the therapeutic implications of this activity in various diseases are promising areas for future research.
Anti-Fibrotic and Anti-Cancer Potential: Emerging evidence suggests that GGA may have anti-fibrotic properties. In cultured human hepatic stellate cells, a key cell type in liver fibrosis, GGA was found to decrease the expression of fibrogenic genes and induce apoptosis. d-nb.info This points towards a potential therapeutic role in liver fibrosis. Additionally, while not a primary focus of current research, the compound's influence on fundamental cellular processes like apoptosis and cell signaling warrants investigation into its potential as an anti-cancer agent or as an adjunct to existing cancer therapies.
Dermatological Applications: A recent study has highlighted the potential of GGA in treating skin inflammation. Both topical and oral administration of GGA were found to ameliorate irritant contact dermatitis in a murine model, an effect linked to the induction of the antioxidant protein thioredoxin. mdpi.com This opens up the possibility of developing this compound for various inflammatory skin conditions.
Advancements in Analytical Methodologies for Trace Analysis and Metabolite Profiling
A deeper understanding of the pharmacokinetics, biodistribution, and metabolism of this compound requires sophisticated analytical methodologies capable of trace analysis and comprehensive metabolite profiling.
Chromatographic Separation of Isomers: A significant challenge in the analysis of geranylgeranylacetone is the separation of its various geometric isomers. Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been used, but often with limitations in resolving all isomers completely. researchgate.net A notable advancement is the development of subcritical fluid chromatography (SubFC) coupled with a photo diode array (PDA) detector, which has shown superior resolution and shorter run times for teprenone isomers compared to official pharmacopoeial methods. researchgate.net Further development of such high-resolution chromatographic techniques, potentially including the use of chiral columns, will be essential for accurately quantifying this compound and its isomers in biological matrices. Capillary gas chromatography with liquid crystalline stationary phases has also shown promise for separating cis-trans isomers of various compounds. vurup.sk
Mass Spectrometry for Trace Analysis: For trace analysis in biological samples, hyphenated techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable. GC-MS has been successfully employed in metabolomics studies to analyze changes in the metabolic profile of brain tissue following ischemia-reperfusion and treatment with GGA. nih.govresearchgate.net The development of highly sensitive and specific MS-based methods will be crucial for determining the concentration of this compound and its metabolites in tissues and fluids at physiologically relevant levels.
Metabolite Profiling: Understanding the metabolic fate of this compound is key to comprehending its full biological impact. Metabolomics approaches, utilizing techniques like GC-MS and UPLC-QTOF-MS, can provide a global snapshot of the metabolic changes induced by the compound. researchgate.net By identifying the metabolites of this compound, researchers can investigate whether these metabolites themselves possess biological activity. Pathway analysis of metabolomics data can also reveal which metabolic pathways are most significantly perturbed by the compound, offering further insights into its mechanism of action. nih.gov
Integration of Systems Biology Approaches for Comprehensive Understanding
The multifaceted biological effects of this compound, involving numerous signaling pathways and cellular processes, necessitate a holistic, systems-level approach for a truly comprehensive understanding. Systems biology, which integrates experimental data with computational modeling, offers a powerful framework for unraveling this complexity. nih.govnih.gov
Computational Modeling of Signaling Networks: Dynamical modeling of the signaling pathways affected by this compound can provide valuable insights into the compound's mechanism of action. Such models can simulate the complex interplay between different signaling molecules and predict the cellular response to the compound under various conditions. tandfonline.com For example, a computational model has been proposed to integrate the various pathways involved in GGA-mediated cardioprotection. researchgate.net Expanding these models to incorporate data from 'omics' technologies (genomics, proteomics, metabolomics) will be a key future direction.
Omics-Based Network Analysis: High-throughput 'omics' technologies can generate vast datasets on the global changes in gene expression, protein levels, and metabolite concentrations in response to this compound. By applying bioinformatic tools to analyze these datasets, researchers can construct interaction networks that reveal the broader biological systems perturbed by the compound. researchgate.net For instance, metabolomics pathway analysis has been used to identify the pentose (B10789219) phosphate (B84403) pathway and taurine-hypotaurine metabolism as being strongly related to reperfusion injury, a condition where GGA is protective. nih.gov
Predictive Toxicology and Drug Discovery: Systems biology approaches can also play a crucial role in predicting the potential toxicities and identifying new therapeutic applications for this compound. By building predictive models of drug-induced adverse effects, researchers can better assess the safety profile of the compound. tandfonline.com Furthermore, by analyzing its impact on disease-corrupted biological networks, systems biology can help to identify novel therapeutic targets and guide the rational design of new drugs based on the this compound scaffold. nih.gov The integration of these powerful computational and high-throughput experimental approaches will be essential to fully unlock the therapeutic potential of this promising chemical compound.
Q & A
Q. What analytical methods are recommended for separating and quantifying isomers of geranylgeranylacetone in research settings?
To ensure accurate isomer separation, researchers should employ chromatographic techniques optimized for resolving geometric isomers. Subcritical fluid chromatography (SFC) using porous graphite stationary phases achieves baseline separation of mono-cis (5Z,9E,13E) and all-trans (5E,9E,13E) isomers, as demonstrated in pharmacological studies . High-performance liquid chromatography (HPLC) with C18 columns and gas chromatography-mass spectrometry (GC-MS) are also viable, though resolution efficiency varies (Table 1).
Q. Table 1. Comparative Analysis of Chromatographic Methods
| Method | Stationary Phase | Resolution Efficiency | Reference |
|---|---|---|---|
| Subcritical Fluid Chromatography | Porous Graphite | High (Baseline separation) | |
| HPLC | C18 column | Moderate | |
| GC-MS | DB-5 column | High for volatile derivatives |
Q. How does the isomer ratio (e.g., 5Z:all-trans) influence pharmacological activity in preclinical models?
The 2:3 ratio of mono-cis to all-trans isomers in teprenone APIs is critical for efficacy. Deviations from this ratio, such as 1:1, reduce HSP gene activation and impair gastric ulcer healing in rat models (Table 2) . Standardizing isomer ratios during synthesis is essential to replicate clinical outcomes.
Q. Table 2. Impact of Isomer Ratios on Efficacy
| Ratio (5Z:all-trans) | Model System | Observed Effect | Reference |
|---|---|---|---|
| 2:3 | Rat gastric ulcer | Enhanced healing | |
| 1:1 | In vitro HSP assay | Reduced gene activation |
Advanced Research Questions
Q. What experimental approaches elucidate HSP-mediated cytoprotective mechanisms of geranylgeranylacetone?
Mechanistic studies should combine:
- In vitro assays : Stress-induced gastric epithelial cells treated with geranylgeranylacetone, followed by qPCR/Western blot analysis of HSP70/90 expression .
- In vivo models : Acetic acid-induced gastric ulcers in rats, with histopathological evaluation of mucosal repair and HSP localization .
- Genetic knockdown : siRNA targeting HSP genes to validate their role in cytoprotection .
Q. How can researchers resolve contradictions in bioactivity data between isomer compositions?
Discrepancies often arise from unverified isomer ratios or analytical limitations. Strategies include:
Q. What quality control parameters are critical during synthesis to ensure batch consistency?
Key parameters include:
Q. What molecular techniques map downstream targets of HSP induction by geranylgeranylacetone?
- Transcriptomics : RNA sequencing to identify HSP-regulated pathways (e.g., NF-κB, MAPK) .
- Proteomics : Co-immunoprecipitation (Co-IP) to detect HSP interaction partners.
- CRISPR/Cas9 : Knockout models to assess HSP-dependent cytoprotection .
Methodological Considerations
Q. How should researchers design in vivo studies to evaluate ulcer healing efficacy?
- Animal models : Use acetic acid-induced chronic ulcers in rats, with geranylgeranylacetone administered orally (10–100 mg/kg/day) .
- Controls : Include vehicle and positive controls (e.g., omeprazole).
- Endpoints : Measure ulcer area reduction, inflammatory markers (IL-6, TNF-α), and HSP70 expression .
Q. What statistical approaches address variability in cellular response data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
